molecular formula C18H19NO3 B165280 N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid CAS No. 134470-36-3

N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid

Cat. No. B165280
M. Wt: 297.3 g/mol
InChI Key: ZLIVOFMPDUIULQ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid, commonly known as MPAH, is a novel hydroxamic acid derivative that has gained significant attention in the scientific community due to its potential applications in cancer research. MPAH has been found to exhibit potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.

Mechanism Of Action

The mechanism of action of MPAH involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, MPAH can alter the expression of genes involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

MPAH has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. Additionally, MPAH has been found to enhance the efficacy of other anti-cancer drugs, making it a potential candidate for combination therapy.

Advantages And Limitations For Lab Experiments

One advantage of using MPAH in lab experiments is its potency and specificity towards cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and survival. However, one limitation of using MPAH is its potential toxicity towards normal cells. Careful dosage and administration must be considered to avoid any unwanted side effects.

Future Directions

There are several future directions for the research and development of MPAH. One potential direction is the optimization of MPAH synthesis to improve yield and purity. Another direction is the investigation of MPAH's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Furthermore, the combination of MPAH with other anti-cancer drugs could be explored to enhance its efficacy and reduce toxicity towards normal cells.

Synthesis Methods

The synthesis of MPAH involves the reaction of 3-phenoxybenzaldehyde with methyl vinyl ketone in the presence of a base catalyst to yield the corresponding chalcone intermediate. The chalcone intermediate is then reacted with hydroxylamine hydrochloride to form MPAH.

Scientific Research Applications

MPAH has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MPAH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

134470-36-3

Product Name

N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-hydroxy-N-[(E)-4-(3-phenoxyphenyl)but-3-en-2-yl]acetamide

InChI

InChI=1S/C18H19NO3/c1-14(19(21)15(2)20)11-12-16-7-6-10-18(13-16)22-17-8-4-3-5-9-17/h3-14,21H,1-2H3/b12-11+

InChI Key

ZLIVOFMPDUIULQ-VAWYXSNFSA-N

Isomeric SMILES

CC(/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O

SMILES

CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O

Canonical SMILES

CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O

synonyms

BW B218C
BW-B218C
N-(1-methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid

Origin of Product

United States

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